3-amino-1-methyl-1H-indazol-6-ol
Overview
Description
3-amino-1-methyl-1H-indazol-6-ol is a chemical compound with the linear formula C8H9N3O . It has a molecular weight of 163.18 . It is a solid substance with a melting point between 186 - 188 degrees .
Synthesis Analysis
The synthesis of indazoles, including 3-amino-1-methyl-1H-indazol-6-ol, has been a topic of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 3-amino-1-methyl-1H-indazol-6-ol is 1S/C8H9N3O/c1-11-7-4-5(12)2-3-6(7)8(9)10-11/h2-4,12H,1H3,(H2,9,10) . This indicates the presence of a methyl group attached to an indazole ring, which also has an amino group and a hydroxyl group.Physical And Chemical Properties Analysis
3-amino-1-methyl-1H-indazol-6-ol is a solid substance with a melting point between 186 - 188 degrees . It has a molecular weight of 163.18 and its linear formula is C8H9N3O .Scientific Research Applications
D-Amino Acid Oxidase Inhibition for Schizophrenia Treatment
3-amino-1-methyl-1H-indazol-6-ol derivatives have been studied for their potential role in the treatment of schizophrenia. These derivatives were identified as inhibitors of d-amino acid oxidase (DAAO), an enzyme implicated in schizophrenia. Inhibition of DAAO can increase brain d-serine levels, contributing to NMDA receptor activation, which is a crucial pathway in the pathophysiology of schizophrenia. Notably, some 1H-indazol-3-ol derivatives have shown promise as novel DAAO inhibitors, with certain compounds enhancing plasma d-serine levels in vivo, indicating potential for further development as drug candidates (Szilágyi et al., 2018).
Anticancer Activity
1H-benzo[f]indazole-4,9-dione derivatives, structurally related to 3-amino-1-methyl-1H-indazol-6-ol, have been synthesized and tested for their antiproliferative effects. These compounds, particularly those conjugated with C-protected amino acids, have shown significant activity against cancer cell lines, suggesting that these derivatives could be potential candidates for anticancer drug development (Molinari et al., 2015).
Antimicrobial Activity
Indazole derivatives have also been synthesized with antimicrobial properties in mind. Specific compounds have demonstrated significant activity against various species of bacteria and fungi, highlighting the potential of these derivatives in the development of new antimicrobial agents (Yakaiah et al., 2008).
Ocular Hypotensive Activity
Research on 1-((S)-2-aminopropyl)-1H-indazol-6-ol derivatives has indicated their potential as a new class of agents for treating ocular hypertension and glaucoma. These derivatives are potent 5-HT(2) receptor agonists with selective action and enhanced solution stability compared to earlier candidates. Their ability to significantly lower intraocular pressure in ocular hypertensive monkeys further supports their potential for clinical development (May et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-amino-1-methylindazol-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-7-4-5(12)2-3-6(7)8(9)10-11/h2-4,12H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLXFBNAYSZPKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)O)C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670622 | |
Record name | 3-Amino-1-methyl-1,2-dihydro-6H-indazol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-methyl-1H-indazol-6-ol | |
CAS RN |
1031876-62-6 | |
Record name | 3-Amino-1-methyl-1,2-dihydro-6H-indazol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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